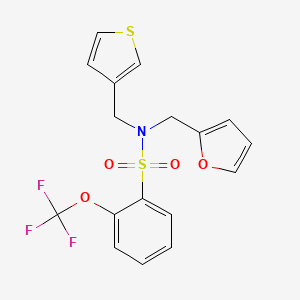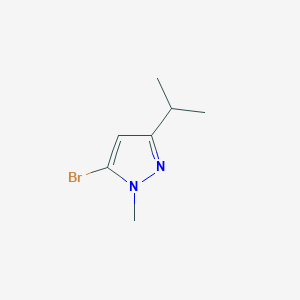
5-Bromo-3-isopropyl-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-isopropyl-1-methyl-1H-pyrazole is a chemical compound with the molecular formula C7H11BrN2 . It has a molecular weight of 203.08 .
Synthesis Analysis
The synthesis of pyrazoles often involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3 + 2] cycloaddition with terminal alkynes . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized using bromine to yield pyrazoles .Molecular Structure Analysis
The InChI code for 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole is 1S/C7H11BrN2/c1-5(2)6-4-7(8)10(3)9-6/h4-5H,1-3H3 . This indicates that the compound has a pyrazole ring with bromine, isopropyl, and methyl substituents.Chemical Reactions Analysis
Pyrazoles can undergo a variety of reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to yield functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization with β,γ-unsaturated hydrazones to yield a broad range of pyrazole derivatives .Scientific Research Applications
Material Science and Photophysical Properties
Research on heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, including derivatives of pyrazole compounds, has shown significant implications in material science. These complexes exhibit a broad spectrum of redox and emission properties due to the nature of the ancillary ligand. The investigation highlights the potential of these complexes in developing organic light-emitting devices and for applications in biological labeling, demonstrating the importance of pyrazole derivatives in tuning electronic and photophysical properties (Stagni et al., 2008).
Organic Synthesis
In organic synthesis, pyrazole derivatives are pivotal in constructing complex molecules with diverse biological activities. For instance, research into the solvent and copper ion-induced synthesis of Pyridyl–Pyrazole-3-One derivatives has revealed their potential in creating compounds with selective cytotoxicity towards certain tumor cell lines without harming normal cells. This selectivity suggests the utility of pyrazole derivatives in targeted cancer therapy (Huang et al., 2017).
Biological Applications
The synthesis and investigation of imidazo[1,2-a]pyrazine derivatives, which are structurally related to pyrazoles, have demonstrated uterine-relaxing and antibronchospastic activities. These findings open avenues for the development of new therapeutic agents in treating conditions like preterm labor and asthma (Sablayrolles et al., 1984).
Additionally, pyrazole derivatives have been identified as promising scaffolds for the discovery and synthesis of new drugs with potential antioxidant, anti-inflammatory, and antitumor activities. The versatility of these compounds in medicinal chemistry underscores their significant role in drug development and the exploration of novel therapeutic strategies (Gaffer et al., 2017).
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole are currently unknown. This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities . .
Mode of Action
Pyrazoles can exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially affect the interaction of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole with its targets and the resulting changes.
Result of Action
As a pyrazole derivative, it may share some of the biological activities common to this class of compounds, such as antiviral, anti-inflammatory, and anticancer activities . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole is not well-studied. Factors such as temperature, pH, and the presence of other compounds could potentially affect its action. The compound is stable at room temperature , suggesting that it may be relatively stable under normal physiological conditions.
properties
IUPAC Name |
5-bromo-1-methyl-3-propan-2-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-5(2)6-4-7(8)10(3)9-6/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYVXZCXRDJIHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-isopropyl-1-methyl-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-ethoxyethyl)-3,4,9-trimethyl-7-[(E)-3-phenylprop-2-enyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2881270.png)
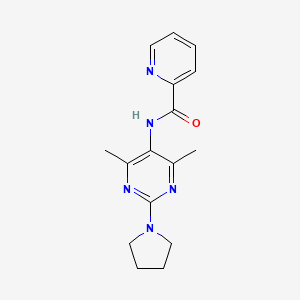
![4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2881273.png)
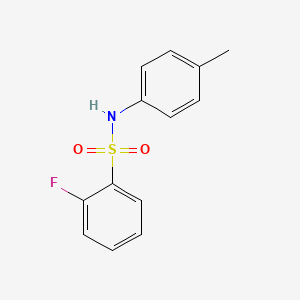
![3-{Dimethyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B2881276.png)

![6-ethyl 3-methyl 2-(4-benzylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2881279.png)
![(2E,NZ)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2881283.png)
![5-Ethyl-2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2881284.png)
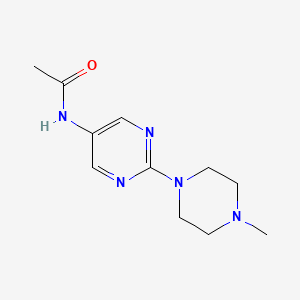
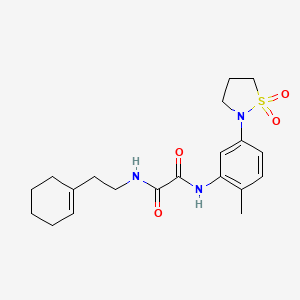
![2-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2881288.png)
